Eugenol-d3
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Overview
Description
Mechanism of Action
- While phenol has multiple targets, one of its primary mechanisms involves protein denaturation and disruption of cell membranes. It affects enzymes, proteins, and lipids in microbial cells, leading to their inactivation and death .
- Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis. When injected next to a nerve, phenol produces chemical neurolysis, which is nonselective across nerve fiber size and most prominent on its outer aspect .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eugenol-d3 typically involves the deuteration of eugenol. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield. The use of deuterated solvents and catalysts is optimized to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Eugenol-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Non-deuterated eugenol and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Eugenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its cytotoxic effects on cancer cells and its potential as an anti-cancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Eugenol: The non-deuterated form of Eugenol-d3, widely used for its analgesic and antiseptic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in analytical and research applications. Its deuterated nature allows for precise tracking in metabolic studies and offers insights into the compound’s behavior in biological systems.
Properties
IUPAC Name |
4-prop-2-enyl-2-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFCDWBNXTKKO-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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